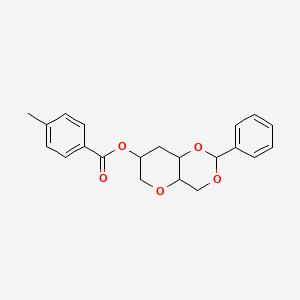
9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C21H19N. It is a derivative of fluorene, characterized by the presence of a dimethyl group at the 9th position and a phenylamine group at the 3rd position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes:
Starting Materials: 9,9-dimethylfluorene and aniline.
Catalysts and Solvents: The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and conducted in a solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds and materials.
- Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
- Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry:
- Utilized in the production of high-performance polymers and resins.
- Applied in the fabrication of organic electronic devices, including transistors and solar cells .
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This is achieved through its conjugated structure, which allows for efficient charge transfer and mobility .
Comparison with Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the phenylamine group, resulting in different electronic properties.
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Similar structure but with the phenylamine group at the 2nd position, leading to variations in reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-3-amine |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-14-16(12-13-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 |
InChI Key |
AZQAFBMWFFULCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)
![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)
![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)

![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)




